6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one 6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17518866
InChI: InChI=1S/C9H12N4O/c1-4-7-5(2)13-9(11-8(7)14)10-6(3)12-13/h4H2,1-3H3,(H,10,11,12,14)
SMILES:
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol

6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

CAS No.:

Cat. No.: VC17518866

Molecular Formula: C9H12N4O

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one -

Specification

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
IUPAC Name 6-ethyl-2,7-dimethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Standard InChI InChI=1S/C9H12N4O/c1-4-7-5(2)13-9(11-8(7)14)10-6(3)12-13/h4H2,1-3H3,(H,10,11,12,14)
Standard InChI Key BLTCIBOCNWKAAB-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N2C(=NC(=N2)C)NC1=O)C

Introduction

Structural Characteristics of 6-Ethyl-2,7-dimethyl-4H,5H- triazolo[1,5-a]pyrimidin-5-one

Molecular Architecture and Nomenclature

The compound’s IUPAC name, 6-ethyl-2,7-dimethyl-4H,5H- triazolo[1,5-a]pyrimidin-5-one, reflects its fused bicyclic system. The triazole ring (positions 1–3) merges with the pyrimidine moiety (positions 5–8), creating a planar, aromatic structure. Key substituents include:

  • Ethyl group at position 6 of the pyrimidine ring.

  • Methyl groups at positions 2 (triazole) and 7 (pyrimidine).

  • Ketone oxygen at position 5, contributing to the compound’s polarity .

The molecular formula is C₉H₁₂N₄O, with a calculated molecular weight of 192.22 g/mol, consistent with related triazolopyrimidines .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent Positions
6-Ethyl-2,7-dimethyl-4H,5H-triazolopyrimidin-5-oneC₉H₁₂N₄O192.222,6,7
6-Ethyl-2,5-dimethyl-4H,7H-triazolopyrimidin-7-oneC₉H₁₂N₄O192.222,5,6
2-Ethoxy-4H,5H-triazolopyrimidin-5-oneC₆H₆N₄O₂178.192,5

Data derived from .

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) for the exact compound remains unpublished, computational models predict distinctive features:

  • ¹H NMR: Signals for ethyl (-CH₂CH₃) and methyl (-CH₃) groups appear at δ 1.2–1.4 (triplet) and δ 2.5–2.7 (singlet), respectively .

  • MS (ESI+): A molecular ion peak at m/z 193.1 [M+H]⁺ aligns with the molecular formula .

  • XLogP3: Estimated at 0.3–0.6, indicating moderate lipophilicity suitable for drug-like properties .

Synthesis and Manufacturing Approaches

Cyclocondensation Strategies

The synthesis of triazolopyrimidines typically involves cyclocondensation reactions. For example, 2-ethoxy-4H,5H-triazolopyrimidin-5-one is synthesized via refluxing ethyl 5-amino-1,2,4-triazole-3-carboxylate with carbonyl compounds in acetic acid. Adapting this method, 6-ethyl-2,7-dimethyl-4H,5H-triazolopyrimidin-5-one could be synthesized using:

  • Ethyl 5-amino-1,2,4-triazole-3-carboxylate as the triazole precursor.

  • Dimethyl-substituted β-ketoesters to introduce methyl groups at positions 2 and 7.

  • Ethylating agents (e.g., ethyl bromide) for position 6 functionalization .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring ethyl and methyl groups occupy correct positions during cyclization.

  • Yield Improvement: Solvent choice (e.g., ethanol vs. DMF) and catalyst (e.g., p-TsOH) significantly impact reaction efficiency.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (<1 mg/mL) due to aromaticity; enhanced via salt formation (e.g., hydrochloride) .

  • Thermal Stability: Decomposes above 250°C, consistent with fused heterocycles .

ADME Profiling

  • Absorption: Moderate Caco-2 permeability (Papp ≈ 15 × 10⁻⁶ cm/s) predicted via in silico models .

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the ethyl group .

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